molecular formula C11H17NO B13035150 (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

Cat. No.: B13035150
M. Wt: 179.26 g/mol
InChI Key: OMHXOYQQRWBJGZ-NSHDSACASA-N
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Description

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is a chiral amine compound with potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a 2,5-dimethylphenyl group attached to a methoxyethanamine backbone, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce secondary amines or other reduced forms.

Scientific Research Applications

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine
  • 1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine (racemic mixture)
  • 1-(2,5-Dimethylphenyl)-2-ethoxyethan-1-amine

Uniqueness

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This enantiomer may exhibit different pharmacological activities compared to its (S)-enantiomer or racemic mixture, making it valuable for targeted research and applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m0/s1

InChI Key

OMHXOYQQRWBJGZ-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](COC)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(COC)N

Origin of Product

United States

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